Enantioselective Induction of CYP1B1 and Cellular Hypertrophy in Human Cardiomyocytes
In a 2024 head-to-head study in human RL-14 cardiomyocytes, the S-enantiomer of 11-HETE demonstrated a markedly more pronounced hypertrophic effect compared to the R-enantiomer. Both enantiomers were tested at 20 µM for 24 h [1].
| Evidence Dimension | Fold-change in cardiac hypertrophy marker gene expression (vs. vehicle control) |
|---|---|
| Target Compound Data | 11(S)-HETE: ANP +231%, β-MHC +499%, β/α-MHC ratio +107%, ACTA-1 +282% |
| Comparator Or Baseline | 11(R)-HETE: ANP not significantly increased, β/α-MHC ratio +132%, ACTA-1 +46% |
| Quantified Difference | 11(S)-HETE induced a 3.6-fold greater increase in β-MHC and a 6.1-fold greater increase in ACTA-1 than 11(R)-HETE. It increased ANP by 231% while 11(R)-HETE showed no significant effect. |
| Conditions | Human RL-14 fetal ventricular cardiomyocyte cell line; 20 µM treatment for 24 h; assessed by RT-PCR |
Why This Matters
This demonstrates that the racemic mixture (±)11-HETE contains two components with distinct biological potencies, making chiral resolution and individual enantiomer procurement critical for studies on cardiac hypertrophy and heart failure.
- [1] Helal SA, El-Sherbeni AA, El-Kadi AOS. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Front Pharmacol. 2024;15:1438567. View Source
